molecular formula C17H18ClN3O4S B10902180 Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B10902180
M. Wt: 395.9 g/mol
InChI Key: BTYVZKZEUTUPNN-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-5-(dimethylamino)carbonyl-4-methyl-3-thiophenecarboxylate under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

    2-Chloro-3-pyridinecarboxylic acid derivatives: These compounds share the pyridyl moiety and exhibit similar chemical reactivity.

    Thiophene-based compounds: Compounds containing the thiophene ring system often display comparable electronic properties and reactivity.

    Carbonyl-containing compounds: Molecules with carbonyl groups (e.g., ketones, esters) may undergo similar types of chemical reactions.

The uniqueness of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClN3O4S

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl 2-[(2-chloropyridine-3-carbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H18ClN3O4S/c1-5-25-17(24)11-9(2)12(16(23)21(3)4)26-15(11)20-14(22)10-7-6-8-19-13(10)18/h6-8H,5H2,1-4H3,(H,20,22)

InChI Key

BTYVZKZEUTUPNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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